molecular formula C7H17NS B1524829 3-(Aminomethyl)-3-(methylsulfanyl)pentane CAS No. 1354954-22-5

3-(Aminomethyl)-3-(methylsulfanyl)pentane

Cat. No.: B1524829
CAS No.: 1354954-22-5
M. Wt: 147.28 g/mol
InChI Key: QGDWWSHGPZGFCQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(methylsulfanyl)pentane is an organic compound characterized by the presence of both an aminomethyl group and a methylsulfanyl group attached to a pentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Alkylation Reaction: The compound can be synthesized through the alkylation of pentane with a suitable aminomethylating agent, such as Eschenmoser's salt, under controlled conditions.

  • Reduction Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups, such as halogens or other alkyl groups, into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary amines, secondary amines, and thiols.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

3-(Aminomethyl)-3-(methylsulfanyl)pentane has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

  • Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(methylsulfanyl)pentane exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological processes and influence the compound's biological activity.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: This compound features an aminomethyl group attached to a pyridine ring, differing in its aromatic structure.

  • 3-(Methylsulfanyl)pentane: This compound lacks the aminomethyl group, containing only the methylsulfanyl group on the pentane backbone.

Properties

IUPAC Name

2-ethyl-2-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWWSHGPZGFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3-(methylsulfanyl)pentane
Reactant of Route 2
3-(Aminomethyl)-3-(methylsulfanyl)pentane
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3-(Aminomethyl)-3-(methylsulfanyl)pentane
Reactant of Route 4
3-(Aminomethyl)-3-(methylsulfanyl)pentane
Reactant of Route 5
3-(Aminomethyl)-3-(methylsulfanyl)pentane
Reactant of Route 6
3-(Aminomethyl)-3-(methylsulfanyl)pentane

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